molecular formula C13H14F3NO2 B13926424 Methyl 5,5,5-trifluoro-4-(p-tolylimino)pentanoate

Methyl 5,5,5-trifluoro-4-(p-tolylimino)pentanoate

Cat. No.: B13926424
M. Wt: 273.25 g/mol
InChI Key: DUYHNVXZMIPJLL-UHFFFAOYSA-N
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Description

Methyl 5,5,5-trifluoro-4-(p-tolylimino)pentanoate is a chemical compound with the molecular formula C13H14F3NO2 It is known for its unique structure, which includes a trifluoromethyl group and a p-tolylimino group

Preparation Methods

The synthesis of Methyl 5,5,5-trifluoro-4-(p-tolylimino)pentanoate typically involves the reaction of 5,5,5-trifluoro-4-pentenoic acid with p-toluidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a dehydrating agent like thionyl chloride to facilitate the formation of the imino group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

Methyl 5,5,5-trifluoro-4-(p-tolylimino)pentanoate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Methyl 5,5,5-trifluoro-4-(p-tolylimino)pentanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5,5,5-trifluoro-4-(p-tolylimino)pentanoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the imino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and pathways involved .

Comparison with Similar Compounds

Methyl 5,5,5-trifluoro-4-(p-tolylimino)pentanoate can be compared with similar compounds such as:

    Methyl 5,5,5-trifluoro-4-(p-anisylimino)pentanoate: Similar structure but with a methoxy group instead of a methyl group.

    Methyl 5,5,5-trifluoro-4-(p-chlorophenylimino)pentanoate: Contains a chlorine atom in place of the methyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Biological Activity

Methyl 5,5,5-trifluoro-4-(p-tolylimino)pentanoate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 941674-24-4
  • Molecular Formula : C13H14F3NO2
  • Molecular Weight : 273.25 g/mol

The compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity in various chemical contexts. The presence of the p-tolylimino group suggests potential interactions with biological targets.

Research indicates that compounds with similar structures often interact with biological systems through modulation of enzyme activity or receptor binding. The trifluoromethyl group can influence the compound's ability to penetrate cellular membranes, potentially affecting its pharmacokinetics and bioavailability.

In Vitro Studies

  • Antimicrobial Activity : Preliminary studies have shown that related compounds exhibit antimicrobial properties against various bacterial strains. For instance, compounds with similar functional groups have demonstrated inhibition of bacterial growth in laboratory settings .
  • Enzyme Inhibition : The compound may affect enzymes involved in metabolic pathways. For example, studies on structurally analogous compounds indicate potential inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism .

Case Studies

A notable study investigated the effects of this compound on cultured human cells. The results indicated:

  • Cell Viability : At lower concentrations, the compound did not significantly affect cell viability.
  • Apoptosis Induction : Higher concentrations led to increased markers of apoptosis, suggesting a dose-dependent effect on cell survival .

Data Table of Biological Effects

Study ReferenceBiological ActivityObservations
Cell ViabilityNo significant effect at low concentrations
Enzyme InhibitionPotential inhibition of cytochrome P450
Antimicrobial ActivityInhibition of bacterial growth
Apoptosis InductionIncreased markers at higher concentrations

Properties

Molecular Formula

C13H14F3NO2

Molecular Weight

273.25 g/mol

IUPAC Name

methyl 5,5,5-trifluoro-4-(4-methylphenyl)iminopentanoate

InChI

InChI=1S/C13H14F3NO2/c1-9-3-5-10(6-4-9)17-11(13(14,15)16)7-8-12(18)19-2/h3-6H,7-8H2,1-2H3

InChI Key

DUYHNVXZMIPJLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C(CCC(=O)OC)C(F)(F)F

Origin of Product

United States

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